molecular formula C7H13NO B3386123 3,3-Dimethylpent-4-enamide CAS No. 70184-93-9

3,3-Dimethylpent-4-enamide

Cat. No. B3386123
CAS RN: 70184-93-9
M. Wt: 127.18
InChI Key: KKULOSSOHDGBTL-UHFFFAOYSA-N
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Description

3,3-Dimethylpent-4-enamide , also known by its IUPAC name 3,3-dimethyl-4-pentenamide , is a chemical compound with the molecular formula C7H13NO . It is characterized by its unique structure, which includes a pentenamide functional group. The compound is synthesized for various purposes, including pharmaceutical research and industrial applications .


Synthesis Analysis

The synthesis of This compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method is the condensation of an amine (such as pent-4-en-1-amine) with an acid chloride (such as 3,3-dimethylbutanoyl chloride). This reaction results in the formation of the target compound. Researchers have explored alternative synthetic pathways to optimize yield and purity .


Molecular Structure Analysis

The molecular structure of This compound consists of a five-carbon chain (pentenamide) with two methyl groups (3,3-dimethyl) attached to the third carbon. The amide functional group (-CONH-) is present at the terminal carbon. The arrangement of atoms and bonds within the molecule influences its physical and chemical properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. These reactions include hydrolysis (breaking the amide bond), nucleophilic substitution, and oxidation. Researchers investigate these reactions to understand the compound’s reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (GHS07) and precautionary statements related to ingestion, skin contact, and eye exposure. Safety precautions should be followed during handling .

Scientific Research Applications

Catalytic Processes and Hydrogenation

  • Rhodium-Catalyzed Hydrogenation: The hydrogenation reaction of enamides, like 3,3-Dimethylpent-4-enamide, can be efficiently catalyzed by rhodium. Computational studies on various ligands and substrates in this context have revealed significant insights into the mechanistic aspects and origins of enantioselectivity (Donoghue, Helquist, & Wiest, 2007).

Chemoselective Cyclizations

  • All-Alkene Cyclizations: Enamides have been used in all-alkene [2 + 2 + 2] and [2 + 2] cyclizations under specific catalyst conditions. These cyclizations hold significant potential in synthetic chemistry for creating complex molecular architectures (Wei, Yin, Wang, & Tang, 2019).

Catalysis and Synthesis

  • Hydroamination/Cyclization Catalysts: Group 4 biaryl amidate complexes have been studied for their effectiveness in catalyzing the hydroamination/cyclization of aminoalkenes, such as this compound. These catalysts are crucial for producing compounds with specific stereochemical configurations (Gott, Clarke, Clarkson, & Scott, 2007).

Coupling Reactions

  • Vinyl Halides Coupling: Enamides have been used in the CuI-catalyzed coupling reaction of vinyl halides, demonstrating the retention of the C-C double bond's geometry. This reaction is pivotal in organic synthesis for creating complex molecules (Pan, Cai, & Ma, 2004).

Enantioselective Hydrogenations

  • Rhodium-Catalyzed Enantioselective Hydrogenations: P-O monophosphite ligands have been applied in Rhodium-catalyzed hydrogenations of enamides, achieving high enantioselectivity and reactivity. These processes are crucial for the asymmetric synthesis of biologically active compounds (Huang et al., 2004).

Medicinal Chemistry

  • Rhodium(II)-Catalyzed Allylic C(sp3)-H Amination: The catalyzed C(sp3)-H amination of enamides opens pathways to new aminopiperidine derivatives, important in medicinal chemistry. This transformation is notable for its regio- and chemoselectivity (Rey-Rodriguez et al., 2018).

Mechanism of Action

The specific mechanism of action for 3,3-Dimethylpent-4-enamide depends on its intended use. In pharmaceutical research, it may interact with biological targets, receptors, or enzymes. Further studies are needed to elucidate its precise mode of action and potential therapeutic effects .

Safety and Hazards

Future Directions

Ongoing research aims to explore the compound’s potential applications, including its role in drug development, materials science, and chemical synthesis .

properties

IUPAC Name

3,3-dimethylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKULOSSOHDGBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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